
5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one
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Description
5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C11H12N4O2 and its molecular weight is 232.243. The purity is usually 95%.
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Biological Activity
5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, also known by its CAS number 1239736-46-9, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.
Structural Information
The molecular formula of this compound is C12H13N3O2. The compound features a pyrimidine ring substituted with a hydroxyl group and a pyrazine moiety, contributing to its diverse biological activities.
Molecular Structure
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
- SMILES : CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO
- InChIKey : KRLMCOWLTFQQNX-UHFFFAOYSA-N
Biological Activity Overview
The compound has been primarily investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Below are summarized findings from various studies:
Antitumor Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antitumor activity. In a study assessing various pyrazole derivatives, compounds similar in structure to this compound demonstrated promising results against several cancer cell lines. For instance:
- IC₅₀ Values : Compounds showed IC₅₀ values ranging from 0.04 to 11.4 µM against different cancer cell lines, indicating potent growth inhibition .
Antimicrobial Properties
Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. The compound exhibited:
- Bacteriostatic effects against strains such as E. coli and S. aureus, with notable MIC values suggesting effective inhibition of bacterial growth .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of similar compounds, suggesting that the presence of specific functional groups enhances their efficacy in reducing inflammation markers .
Case Studies and Research Findings
- Anticancer Screening :
- Antimicrobial Testing :
Table 1: Antitumor Activity of Related Compounds
Compound Name | IC₅₀ (µM) | Cell Line |
---|---|---|
Compound A | 0.04 | K-562 |
Compound B | 0.71 | HepG-2 |
Compound C | 1.39 | BT474 |
5-(2-hydroxyethyl)-6-methyl... | 49.85 | A549 |
Table 2: Antimicrobial Efficacy
Pathogen | MIC (µg/mL) | Compound Tested |
---|---|---|
E. coli | <10 | 5-(2-hydroxyethyl)... |
S. aureus | <15 | 5-(2-hydroxyethyl)... |
A. niger | <20 | 5-(2-hydroxyethyl)... |
Properties
IUPAC Name |
5-(2-hydroxyethyl)-4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-8(2-5-16)11(17)15-10(14-7)9-6-12-3-4-13-9/h3-4,6,16H,2,5H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOPIPQSBXPJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C2=NC=CN=C2)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.